Cas no 174180-43-9 (tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate)
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
- tert-butyl 6-fluoro-3-methylindazole-1-carboxylate
- 6-Fluoro-3-methyl-indazole-1-carboxylic acid tert-butyl ester
- AK-63157
- KB-61331
- RL02229
- SureCN8212259
- DUCCZQPTYHOBJG-UHFFFAOYSA-N
- DTXSID70706603
- tert-Butyl6-fluoro-3-methyl-1H-indazole-1-carboxylate
- J-524758
- SCHEMBL8212259
- 1H-Indazole-1-carboxylic acid, 6-fluoro-3-methyl-, 1,1-dimethylethyl ester
- 174180-43-9
- DB-064947
-
- MDL: MFCD17169893
- Inchi: 1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
- InChI Key: DUCCZQPTYHOBJG-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C)=NN(C(=O)OC(C)(C)C)C=2C=1
Computed Properties
- Exact Mass: 250.112
- Monoisotopic Mass: 250.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1A^2
- XLogP3: 3.3
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001991-1g |
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate |
174180-43-9 | 95% | 1g |
$407.68 | 2022-04-02 | |
| Chemenu | CM150203-1g |
tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate |
174180-43-9 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM150203-1g |
tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate |
174180-43-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Ambeed | A237239-1g |
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate |
174180-43-9 | 95+% | 1g |
$412.0 | 2024-04-22 |
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate Suppliers
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate (CAS No. 174180-43-9): A Comprehensive Overview
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate (CAS No. 174180-43-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.
The structure of tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate consists of a tert-butyl group attached to the carboxylate moiety, a fluorine atom at the 6-position, and a methyl group at the 3-position of the indazole ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an attractive candidate for various research applications.
In recent years, there has been a growing interest in the synthesis and biological evaluation of indazole derivatives, particularly those with fluorine substitutions. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, which can significantly improve their pharmacokinetic properties. The presence of a fluorine atom at the 6-position in tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate is expected to confer similar benefits.
The synthesis of tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate typically involves multi-step processes, including the formation of the indazole ring and subsequent functionalization with the tert-butyl and fluorine groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yields and purity, facilitating its use in various research settings.
In terms of biological activity, tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has shown promising results in several studies. For instance, it has been evaluated for its potential as an inhibitor of specific enzymes involved in various disease pathways. One notable study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. This finding suggests that tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate could serve as a lead compound for the development of novel anticancer drugs.
Beyond its potential as an enzyme inhibitor, tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has also been investigated for its pharmacological properties. Studies have shown that it possesses good solubility and permeability characteristics, which are crucial for effective drug delivery. Additionally, preliminary toxicity assessments have indicated that this compound is well-tolerated at therapeutic concentrations, further supporting its potential as a drug candidate.
The pharmacokinetic profile of tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has also been studied extensively. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound reaches its intended target site in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.
In conclusion, tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate (CAS No. 174180-43-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological and pharmacological properties, makes it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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